(4R)-4-Hydroxypyrrolidine-2-carboxylic acid, widely known as trans-4-hydroxy-L-proline (CAS 51-35-4), is a non-proteinogenic chiral amino acid derivative characterized by a rigid pyrrolidine ring and a stereospecific C4-hydroxyl group [1]. As a foundational chiral pool building block, it is primarily procured for its highly orthogonal functionalization profile, offering an amine, a carboxylic acid, and a precisely oriented hydroxyl handle. This structural configuration dictates its specific aqueous solubility (~361 mg/mL at 25 °C) and makes it an irreplaceable precursor in advanced synthetic workflows, including the manufacturing of conformationally constrained peptidomimetics, VHL-recruiting PROTAC linkers, and recoverable asymmetric organocatalysts [2].
Substituting (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with generic L-proline or its cis-diastereomers critically compromises both processability and target performance [1]. The specific (4R)-hydroxyl group exerts a strong stereoelectronic gauche effect that enforces a Cγ-exo ring pucker, a conformation strictly required to stabilize collagen-mimetic triple helices and rigidify peptide backbones. Furthermore, in targeted protein degradation workflows, L-proline lacks the essential C4-OH attachment vector required to synthesize VHL E3 ligase ligands, rendering it physically incapable of supporting PROTAC chimera assembly [2]. In industrial catalysis, the absence of this hydroxyl handle in L-proline necessitates costly, multi-step protection and deprotection sequences for solid-support immobilization, whereas the 4R-isomer allows for highly efficient, single-step tethering [3].
In the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those recruiting the VHL E3 ligase, the C4-hydroxyl group provides an essential, stereospecific attachment point [1]. Unlike L-proline, which only offers N- and C-termini, (4R)-4-Hydroxypyrrolidine-2-carboxylic acid allows for etherification or esterification at the 4-position. This is utilized in standard VHL ligands (e.g., VH032 derivatives) where the 4R stereochemistry precisely directs the linker trajectory toward the target protein [2].
| Evidence Dimension | Orthogonal functionalization sites for linker attachment |
| Target Compound Data | 3 sites (amine, carboxylic acid, strictly oriented 4R-hydroxyl) |
| Comparator Or Baseline | L-proline (2 sites; lacks side-chain attachment point) |
| Quantified Difference | Provides the obligatory third vector required for VHL-recruiting PROTAC linker attachment |
| Conditions | Solid-phase or solution-phase PROTAC linker assembly |
Makes this compound an irreplaceable precursor for VHL-based PROTACs, as generic L-proline cannot physically support the required tripartite chimera architecture.
The (4R)-hydroxyl group exerts a strong gauche effect that stereoelectronically restricts the pyrrolidine ring into a Cγ-exo conformation [1]. This specific pucker stabilizes the trans-isomer of the preceding peptide bond. When incorporated into collagen-mimetic peptides, (4R)-4-Hydroxypyrrolidine-2-carboxylic acid significantly increases the thermal transition temperature (Tm) compared to unsubstituted L-proline, which favors a Cγ-endo conformation [2].
| Evidence Dimension | Pyrrolidine ring pucker and triple-helix thermal stability |
| Target Compound Data | Enforces Cγ-exo conformation; stabilizes triple helices |
| Comparator Or Baseline | L-proline (favors Cγ-endo conformation; lower Tm) |
| Quantified Difference | Shifts conformational equilibrium to Cγ-exo, increasing thermal stability (Tm) in structured peptides |
| Conditions | Aqueous peptide conformational analysis |
Critical for the design and procurement of building blocks for stable collagen mimetics, tissue engineering scaffolds, and rigidified peptide drugs.
For industrial asymmetric aldol and Michael reactions, recovering the chiral catalyst is highly desirable. The C4-hydroxyl group of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid allows for direct, single-step covalent tethering to functionalized silica gels (e.g., via chloropropyl silanes) [1]. In contrast, immobilizing L-proline requires complex, multi-step protection and deprotection of the amine and carboxylic acid to avoid deactivating the catalytic center [2].
| Evidence Dimension | Steps required for solid-support immobilization |
| Target Compound Data | 1-step immobilization via the C4-hydroxyl group |
| Comparator Or Baseline | L-proline (requires multi-step protection/deprotection protocols) |
| Quantified Difference | Eliminates at least 2 synthetic steps (protection/deprotection) during catalyst manufacturing |
| Conditions | Preparation of silica-supported chiral organocatalysts |
Significantly reduces the time, cost, and complexity of manufacturing recoverable, solid-supported asymmetric catalysts for industrial scale-up.
In Cu(I)-catalyzed Ullmann-type couplings between aryl iodides and beta-ketoesters, the use of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid as a chiral ligand allows the reaction to proceed at exceptionally low temperatures (-45 °C) while maintaining high enantioselectivity (up to 93% ee) [1]. Studies demonstrate that it acts as a superior ligand compared to unsubstituted L-proline, likely due to the additional hydrogen-bonding or coordinating capacity of the hydroxyl group stabilizing the transition state [2].
| Evidence Dimension | Catalytic efficacy and reaction temperature in Cu(I) couplings |
| Target Compound Data | Enables coupling at -45 °C with 71-93% ee |
| Comparator Or Baseline | L-proline (inferior ligand performance under identical low-temperature conditions) |
| Quantified Difference | Provides higher enantiomeric excess and permits lower operational temperatures |
| Conditions | CuI-catalyzed asymmetric coupling of aryl iodides and beta-ketoesters |
Allows chemical manufacturers to run highly enantioselective cross-couplings at lower temperatures, improving safety and energy efficiency profiles.
Due to its strictly oriented C4-hydroxyl group, this compound serves as the procurement standard for synthesizing VHL E3 ligase ligands (such as VH032 derivatives). The hydroxyl handle allows for precise linker attachment, ensuring the correct spatial trajectory required for ternary complex formation and subsequent targeted protein degradation [1].
For industrial scale-up of asymmetric aldol and Michael additions, this compound is utilized to create recoverable silica-supported catalysts. The C4-OH allows for single-step covalent tethering, bypassing the multi-step protection/deprotection sequences required when using generic L-proline [2].
In tissue engineering and the development of stable peptide therapeutics, this compound is procured to enforce the Cγ-exo ring pucker. This stereoelectronic effect stabilizes the trans-peptide bond, making it the required building block for synthesizing high-Tm collagen mimetics where L-proline yields structurally unstable products [3].
In fine chemical manufacturing, it is selected over L-proline as a quantitatively superior chiral ligand for Cu(I)-catalyzed Ullmann-type couplings. Its enhanced coordinating capacity enables reactions to proceed at sub-zero temperatures (-45 °C) while maintaining excellent enantiomeric excess, optimizing both yield and energy efficiency [4].